molecular formula C20H18N4O2S B11228430 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B11228430
M. Wt: 378.4 g/mol
InChI Key: PJVVZMIBSHIBLN-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a triazole ring, and a sulfanyl-acetamide linkage

Preparation Methods

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the benzofuran moiety and the sulfanyl-acetamide linkage. Reaction conditions may vary, but common reagents include hydrazine derivatives, benzofuran derivatives, and thiol compounds. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. .

Scientific Research Applications

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and triazole rings may play a role in binding to these targets, while the sulfanyl-acetamide linkage could influence the compound’s overall stability and reactivity. The exact pathways involved would depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include those with benzofuran or triazole rings, such as:

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C20H18N4O2S/c1-13-7-3-5-9-15(13)21-18(25)12-27-20-23-22-19(24(20)2)17-11-14-8-4-6-10-16(14)26-17/h3-11H,12H2,1-2H3,(H,21,25)

InChI Key

PJVVZMIBSHIBLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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